2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol
Description
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol is a secondary amine derivative featuring a trichlorophenyl substituent linked to an ethylaminoethanol backbone. The compound’s structure comprises a 2,3,4-trichlorophenyl group attached to an ethylamine chain, which is further connected to a hydroxyl-terminated ethane moiety.
Properties
Molecular Formula |
C10H12Cl3NO |
|---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-[1-(2,3,4-trichlorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H12Cl3NO/c1-6(14-4-5-15)7-2-3-8(11)10(13)9(7)12/h2-3,6,14-15H,4-5H2,1H3 |
InChI Key |
RAKGZZJNUGXNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,3,4-trichlorophenyl ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sulfuric acid as catalysts, various nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or ethers.
Scientific Research Applications
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Structural and Property Comparison
Research Findings and Implications
- Solubility: The amino group may enhance water solubility under acidic conditions (via protonation), whereas the ether-linked analog and oxetane-containing compound lack this pH-dependent behavior.
- Synthetic Challenges : Chlorinated aromatics often require stringent reaction conditions, whereas tetramethylbutyl or oxetane groups might be introduced via milder alkylation or ring-opening strategies.
Biological Activity
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol, with the CAS number 1157713-47-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 268.57 g/mol
-
Chemical Structure :
\text{2 1 2 3 4 Trichlorophenyl ethyl amino}ethan-1-ol}
Biological Activity
The biological activity of 2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol has been evaluated in various studies, revealing its potential in multiple therapeutic areas.
Anticonvulsant Activity
Recent research has indicated that derivatives of this compound exhibit significant anticonvulsant activity. For example, a study demonstrated that certain substituted oxadiazole analogues showed promising anticonvulsant properties, suggesting a potential for similar activity in the trichlorophenyl derivative .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds with similar structural characteristics have shown activity against human breast cancer cells (MCF-7), indicating that modifications in the side chains can enhance biological efficacy .
The mechanisms through which 2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key metabolic enzymes like acetylcholinesterase (AChE), which could contribute to their pharmacological effects .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may play a role in their therapeutic potential against oxidative stress-related diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticonvulsant Activity | Certain derivatives showed significant anticonvulsant potency compared to controls. |
| Cytotoxicity against MCF-7 | Related compounds exhibited IC_{50} values indicating effective inhibition of cancer cell proliferation. |
| Enzyme Inhibition Studies | Inhibition of AChE was observed in several analogues, suggesting potential for neurological applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
